3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Furan Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and benzofuran components.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its functional groups. The benzofuran and piperidine rings are likely involved in binding interactions, while the furan moiety may play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a piperidine ring, and a furan moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H30N2O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H30N2O3/c1-15-9-11-26(12-10-15)20(22-8-6-17(3)28-22)14-25-24(27)23-18(4)19-13-16(2)5-7-21(19)29-23/h5-8,13,15,20H,9-12,14H2,1-4H3,(H,25,27) |
InChI Key |
UUBCRTFZYUWTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)C)C)C4=CC=C(O4)C |
Origin of Product |
United States |
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